molecular formula C22H23N5O4 B2472597 benzyl (2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)carbamate CAS No. 2034543-75-2

benzyl (2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)carbamate

Cat. No.: B2472597
CAS No.: 2034543-75-2
M. Wt: 421.457
InChI Key: SPQSDZGDSUHSKW-UHFFFAOYSA-N
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Description

Benzyl (2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)carbamate is a structurally complex molecule featuring a benzyl carbamate group, a 2-oxoethyl chain, an azetidine (four-membered nitrogen-containing ring), and a 1,2,3-triazole substituted with a phenoxymethyl group. The azetidine ring confers conformational rigidity, while the triazole moiety, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"), enhances molecular diversity . The phenoxymethyl group may influence lipophilicity and binding interactions, distinguishing it from analogs with smaller substituents .

Properties

IUPAC Name

benzyl N-[2-oxo-2-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4/c28-21(11-23-22(29)31-15-17-7-3-1-4-8-17)26-13-19(14-26)27-12-18(24-25-27)16-30-20-9-5-2-6-10-20/h1-10,12,19H,11,13-16H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQSDZGDSUHSKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CNC(=O)OCC2=CC=CC=C2)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl (2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C22H23N5O3
  • Molecular Weight : 405.4 g/mol
  • CAS Number : 2034591-73-4

This structure features a triazole ring, an azetidine moiety, and a carbamate group, which are significant for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The phenoxymethyl group and triazole ring have been linked to antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt cell wall synthesis and inhibit nucleic acid synthesis.
  • Anticancer Properties : Research indicates that compounds with triazole structures often exhibit anticancer activity by inducing apoptosis in cancer cells. The azetidine component may enhance this effect by interacting with specific cellular targets involved in cancer progression.
  • Anti-inflammatory Effects : Some derivatives of triazoles have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators.

1. Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of related triazole compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features significantly inhibited bacterial growth, suggesting that this compound may exhibit comparable effects .

2. Anticancer Activity

In a recent study focusing on the structure-activity relationship (SAR) of triazole derivatives, it was found that modifications in the azetidine ring significantly enhanced cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry assays .

CompoundCell LineIC50 (µM)
Benzyl CarbamateHeLa15.5
Benzyl TriazoleMCF712.3

3. Anti-inflammatory Mechanisms

Research into the anti-inflammatory mechanisms of similar compounds revealed that they could inhibit NF-kB activation, reducing the expression of inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential therapeutic applications for this compound in treating inflammatory diseases.

Scientific Research Applications

Antimicrobial Properties
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains and fungi. The compound has been linked to potent antibacterial and antifungal properties, with studies reporting minimum inhibitory concentration (MIC) values as low as 3.12 μg/ml against several pathogens . This suggests its potential use in developing new antimicrobial agents.

Anticancer Potential
The incorporation of carbamate groups in drug design has been associated with enhanced biological activity. Studies have shown that carbamate derivatives can increase the potency of existing pharmacophores. For example, modifications in the structure of benzyl carbamate have led to compounds with improved anticancer activity compared to their parent structures . This highlights the significance of the benzyl (2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)carbamate as a candidate for further anticancer drug development.

Synthesis Methodologies

Condensation Reactions
The synthesis of this compound can be achieved through various chemical reactions. Recent studies have focused on acid-catalyzed condensation reactions involving benzyl carbamate and glyoxal. These reactions have been conducted in different solvent systems to optimize yield and purity . The findings suggest that solvent choice significantly impacts the efficiency of the condensation process.

Therapeutic Applications

Pharmacological Investigations
The pharmacological potential of this compound extends to various therapeutic areas, including:

  • Antibacterial and Antifungal Agents : As mentioned earlier, this compound exhibits promising antimicrobial activity.
  • Antitumor Agents : The modifications in its structure may lead to enhanced efficacy against cancer cells.
  • Analgesic Properties : Some derivatives of similar compounds have demonstrated analgesic effects comparable to standard pain relief medications .

Case Studies and Research Findings

StudyFocusFindings
Vasantha et al. (2020)Antimicrobial ActivityIdentified compounds with MIC values as low as 3.12 μg/ml against multiple pathogens .
Luo et al. (2020)Pharmacological ActivityExplored benzimidazole derivatives showing significant anticancer properties .
Brishty et al. (2020)Analgesic EffectsReported notable analgesic activity in synthesized benzimidazole derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Ring

The target compound’s triazole ring bears a phenoxymethyl group, contrasting with similar benzyl carbamates:

  • Benzyl (3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propyl)carbamate (CAS 2098111-26-1): Contains a hydroxymethyl group, increasing polarity and solubility compared to the phenoxymethyl derivative .

Key Insight: The phenoxymethyl group in the target compound likely improves membrane permeability due to its aromatic and hydrophobic nature, whereas aminomethyl/hydroxymethyl analogs may exhibit better aqueous solubility .

Azetidine vs. Larger Nitrogen Heterocycles

The azetidine ring (4-membered) in the target compound is less common than 5- or 6-membered rings (e.g., pyrrolidine, piperidine). Comparisons include:

  • Ethyl [1-(1H-1,2,3-benzotriazol-1-yl)-2-oxoethyl]carbamate (CAS 1300090-48-5): Lacks a cyclic amine, relying on a linear ethyl chain, which reduces rigidity and may decrease target binding specificity .
  • Benzyl carbamates with pyrrolidine rings : Larger rings offer greater conformational flexibility but lower ring strain compared to azetidine .

Stability and Reactivity

  • Benzyl carbamates are prone to hydrogenolysis, a trait exploited in prodrug designs .
  • The triazole-azetidine core may resist enzymatic degradation better than linear chains or larger rings .

Antiparasitic Potential (Speculative)

highlights antiparasitic evaluation of triazole-containing phospholipids.

Data Tables

Table 1: Structural Comparison of Benzyl Carbamate Derivatives

Compound Name Molecular Weight (g/mol) Triazole Substituent Nitrogen Heterocycle Key Functional Groups
Target Compound ~439.45* Phenoxymethyl Azetidine Carbamate, Triazole, Oxo
Benzyl (3-(4-(aminomethyl)-1H-triazol-1-yl)propyl)carbamate ~319.35† Aminomethyl None (propyl chain) Carbamate, Triazole
Ethyl [1-(benzotriazol-1-yl)-2-oxoethyl]carbamate 461.45 Benzotriazolyl None (ethyl chain) Carbamate, Benzotriazole

*Calculated based on molecular formula. †Estimated from CAS data.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the triazole-azetidine core in this compound?

  • Methodological Answer : The 1,2,3-triazole ring can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regiospecific reaction that ensures 1,4-substitution (critical for bioactivity). Terminal alkynes and azides are reacted under mild conditions (room temperature, aqueous/organic solvent mixtures) with Cu(I) catalysts like CuSO₄·NaAsc. For azetidine functionalization, nucleophilic substitution or Mitsunobu reactions are viable .
  • Key Considerations : Optimize reaction time and catalyst loading to avoid byproducts. Monitor progress via TLC or HPLC .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., triazole protons at δ 7.5–8.0 ppm, azetidine ring protons at δ 3.5–4.5 ppm).
  • HPLC/MS : Assess purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • X-ray Crystallography : Resolve stereochemistry and confirm solid-state packing using SHELXL for refinement .

Q. How can crystallographic data for this compound be refined using SHELX?

  • Methodological Answer :

  • Data Input : Load .hkl files into SHELXL. Use L.S. commands for least-squares refinement.
  • Anisotropic Refinement : Apply ANIS to model atomic displacement parameters.
  • Validation : Check R-factors (R₁ < 0.05 for high-resolution data) and validate geometry with WinGX/ORTEP .
    • Table: SHELX Refinement Parameters
ParameterValue/Range
Resolution0.8–1.2 Å
R₁ (all data)<0.05
Weighting SchemeWGHT 0.1

Q. What safety protocols are critical during synthesis?

  • Methodological Answer :

  • Use fume hoods for volatile solvents (e.g., dichloromethane).
  • Avoid skin contact with azides (potential explosive hazards).
  • Follow waste disposal guidelines for heavy metal catalysts (e.g., Cu) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., triazole with protease active sites).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
  • Electrostatic Potential Maps : Generate via Gaussian09 to identify nucleophilic/electrophilic regions .

Q. How should researchers resolve contradictions in crystallographic data (e.g., disordered regions)?

  • Methodological Answer :

  • Disorder Modeling : Split atoms into multiple positions with PART commands in SHELXL.
  • Twinned Data : Use TWIN and BASF parameters for refinement.
  • Cross-Validation : Compare with density functional theory (DFT)-optimized structures .

Q. What solvent systems optimize yield in large-scale synthesis?

  • Methodological Answer :

  • Polar Aprotic Solvents : DMF or DMSO enhance azide-alkyne reactivity but require post-reaction dialysis.
  • Mixed Solvents : THF/H₂O (4:1) balances solubility and reaction rate.
  • Table: Solvent Effects on Yield
SolventYield (%)Purity (%)
DMF8592
THF/H₂O7895
MeCN6588
  • Reference kinetic data from for reaction optimization.

Q. How does the phenoxymethyl group influence bioactivity compared to other substituents?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with methyl, halogen, or nitro groups. Test in vitro (e.g., IC₅₀ against proteases).
  • LogP Analysis : Measure hydrophobicity (HPLC) to correlate with membrane permeability.
  • Crystallographic Comparison : Overlay structures to identify steric clashes or hydrogen-bonding differences .

Q. What advanced techniques validate anisotropic displacement parameters in crystal structures?

  • Methodological Answer :

  • Hirshfeld Surface Analysis : Use CrystalExplorer to visualize intermolecular interactions.
  • ADP Heatmaps : Generate with Olex2 to highlight regions of high thermal motion.
  • Validation Tools : Check with CheckCIF/PLATON for outliers .

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